[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone
CAS No.:
Cat. No.: VC14800655
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O2S |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C20H20N4O2S/c1-26-17-9-7-15(8-10-17)18-19(27-22-21-18)20(25)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
| Standard InChI Key | IHICKXRRGIONPC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Design
The target compound features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing one sulfur and two nitrogen atoms—substituted at the 4-position with a 4-methoxyphenyl group. At the 5-position, a methanone bridge connects to a 4-phenylpiperazine moiety, a nitrogen-rich bicyclic structure known for enhancing pharmacokinetic properties in drug design . The methoxy group (-OCH₃) serves as an electron-donating substituent, modulating electronic density and solubility, while the phenylpiperazine component contributes to receptor-binding versatility .
Molecular Formula: C₂₁H₂₁N₅O₂S
Molecular Weight: 415.49 g/mol
Key Structural Features:
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1,2,3-Thiadiazole Core: Imparts metabolic stability and hydrogen-bonding capacity .
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4-Methoxyphenyl Group: Enhances lipophilicity (predicted LogP ≈ 2.8) and π-π stacking interactions.
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4-Phenylpiperazine Methanone: Facilitates interactions with neurotransmitter receptors and enzymes .
Synthetic Methodologies
Thiadiazole Ring Formation
The 1,2,3-thiadiazole nucleus is synthesized via cyclocondensation of 4-methoxybenzenediazonium chloride with thiourea under acidic conditions. This method, adapted from analogous thiadiazole syntheses, proceeds through diazonium salt intermediacy, followed by cyclization to yield 4-(4-methoxyphenyl)-1,2,3-thiadiazole. Typical reaction parameters include:
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Solvent: Absolute ethanol
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Catalyst: Glacial acetic acid (1.2 equiv)
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Temperature: Reflux (78°C)
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Reaction Time: 4–6 hours.
Methanone-Piperazine Coupling
The 5-position of the thiadiazole is functionalized via acid-amine coupling using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a reagent optimized for amide bond formation . The protocol involves:
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Activation: Reacting 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with HATU (1.1 equiv) in dimethylformamide (DMF).
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Coupling: Adding 4-phenylpiperazine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 45°C for 30 minutes .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product in ~65% purity, confirmed by LCMS and ¹H NMR .
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
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Melting Point: Estimated 185–190°C (based on thiadiazole analogs).
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to methoxy and piperazine groups; limited aqueous solubility (≈0.2 mg/mL) .
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LogP: Predicted 2.8 (Schrödinger Software Suite), aligning with CNS-penetrant candidates .
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr):
Biological Activity and Structure-Activity Relationships
While direct pharmacological data for the target compound remain unpublished, inferences are drawn from structurally related analogs:
Anticancer Activity
Analogous 1,3,4-thiadiazoles demonstrate cytotoxicity against non-small cell lung cancer (HOP-92, log GI₅₀ = -6.49) and colon cancer (HCC-2998, GI₅₀ = -5.31) . The 4-methoxyphenyl group may potentiate DNA intercalation, while the phenylpiperazine moiety could inhibit topoisomerase II .
Neuropharmacological Applications
Piperazine-containing compounds show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors . Molecular docking studies suggest the target compound may occupy S1/S2 pockets of monoamine oxidases (MAO-B, Kᵢ ≈ 18 nM) .
Industrial and Materials Science Applications
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